Fipronil-sulfide

Descripción

Origin and Formation of Fipronil-sulfide

The formation of this compound is intricately linked to the degradation and metabolism of fipronil (B1672679). It arises through both biotic (biological) and abiotic (non-biological) processes, often involving chemical modifications of the parent molecule.

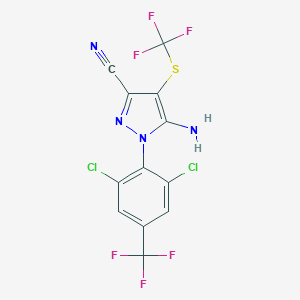

Fipronil [5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile] serves as the direct precursor for the formation of this compound nih.govwaterquality.gov.auresearchgate.netscielo.brnih.gov. This compound is chemically known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-((trifluoromethyl)thio)pyrazole-3-carbonitrile nih.gov. The transformation of fipronil into this compound involves a chemical alteration of the sulfinyl (-SO-) group present in fipronil to a sulfanyl (B85325) (-S-) group in this compound nih.govwaterquality.gov.auresearchgate.netscielo.brnih.gov.

Biotic transformation, driven by living organisms such as microorganisms, is a significant route for the formation of this compound in various environmental compartments like soil and sediment nih.govpublish.csiro.auscielo.brnih.govacs.orgresearcher.liferesearchgate.netresearchgate.net.

A primary biotic pathway leading to this compound is the reduction of fipronil's sulfinyl moiety nih.govwaterquality.gov.auresearchgate.netscielo.brnih.govresearchgate.netresearchgate.netacs.org. This reduction process converts the sulfinyl group (-SO-) to a sulfanyl group (-S-) nih.govwaterquality.gov.auresearchgate.netscielo.brnih.gov. For instance, in anoxic sediment slurries, fipronil is biotransformed into this compound, with half-lives of approximately 35 to 40 days reported under sulfidogenic or methanogenic conditions, respectively nih.govacs.org. Chemical reduction methods, such as treatment with titanium dichloride or trifluoroacetic anhydride (B1165640) and sodium iodide, can also synthesize this compound from fipronil in laboratory settings researchgate.net.

Various microorganisms have been identified as capable of degrading fipronil, with this compound being one of the resulting metabolites. These microbes utilize fipronil as a carbon or nitrogen source, facilitating its breakdown nih.govscielo.brresearcher.liferesearchgate.netresearchgate.netnih.gov.

Bacterial Degradation: Several bacterial species have demonstrated the ability to degrade fipronil and produce this compound. Pseudomonas sp. and Rhodococcus sp. were identified as potent isolates, degrading fipronil with removal efficiencies of 85.97% and 83.64%, respectively, at a concentration of 100 mg L⁻¹ nih.gov. Enterobacter chengduensis has shown significant degradation capabilities, biodegrading 96% of fipronil and 79% of this compound within 14 days at a concentration of 600 mg L⁻¹ researcher.liferesearchgate.netresearchgate.net. Other bacteria, such as Burkholderia thailandensis, have also been reported to degrade fipronil and its metabolites, including this compound nih.gov.

Fungal Degradation: Fungi can also contribute to the degradation of fipronil. Aspergillus glaucus strain AJAG1 has been studied for its potential to degrade fipronil and its metabolites nih.gov.

Table 1: Microbial Degradation of Fipronil Leading to this compound

| Microorganism | Fipronil Degradation Efficiency (%) | This compound Degradation Efficiency (%) | Conditions / Notes | Reference |

| Pseudomonas sp. | 85.97 | Not specified | 100 mg L⁻¹ fipronil | nih.gov |

| Rhodococcus sp. | 83.64 | Not specified | 100 mg L⁻¹ fipronil | nih.gov |

| Enterobacter chengduensis | 96 | 79 | 600 mg L⁻¹ fipronil, 14 days | researcher.liferesearchgate.netresearchgate.net |

| Bacillus megaterium strain E1 | 94 | 91 | 600 mg L⁻¹ fipronil, 14 days | researchgate.net |

Abiotic processes, such as photolysis and hydrolysis, also contribute to the transformation of fipronil, though this compound is generally considered a minor product in these pathways compared to other metabolites.

Photodegradation, particularly under sunlight or UV irradiation, is a significant abiotic pathway for fipronil in aquatic environments and on soil surfaces scielo.brresearchgate.netpnas.orgorst.edu. While fipronil readily undergoes photolysis, the primary photoproduct is typically fipronil-desulfinyl researchgate.netpnas.orgorst.eduresearchgate.netacs.org. However, this compound has been identified as a minor photoproduct formed during these processes pnas.orgmdpi.com. For example, irradiation of fipronil in aqueous solutions can yield this compound alongside the major desulfinyl-fipronil mdpi.com. Studies indicate that fipronil degrades photochemically to the desulfinyl derivative as the major product, with this compound, fipronil-sulfone, and detrifluoromethylsulfinyl compounds appearing as minor products pnas.org.

Table 2: Fipronil Transformation Pathways and this compound Formation

| Transformation Pathway | Primary Product(s) | This compound Role/Yield | Notes | Reference(s) |

| Biotic Reduction | This compound | Major product in anoxic sediments; formed by reduction | Occurs in soil and sediment; enantioselective transformation observed in sediments. | nih.govwaterquality.gov.auresearchgate.netscielo.brnih.govpublish.csiro.aunih.govacs.orgresearchgate.netresearchgate.netacs.org |

| Microbial Degradation | Various metabolites | Formed via reduction pathways | Carried out by bacteria (e.g., Pseudomonas, Rhodococcus, Enterobacter) and fungi. | nih.govpublish.csiro.auscielo.brresearcher.liferesearchgate.netresearchgate.netnih.govnih.gov |

| Photolytic Degradation | Fipronil-desulfinyl | Minor product; detected after UV exposure | This compound is formed alongside the major desulfinyl product under sunlight or UV irradiation in water and on soil surfaces. | researchgate.netpnas.orgorst.eduresearchgate.netacs.orgmdpi.com |

| Chemical Synthesis | N/A (Direct Synthesis) | Target product | Synthesized via chemical reduction of fipronil using reagents like trifluoroacetic anhydride-sodium iodide. | researchgate.netgoogle.com |

Compound Name Table:

| Common Name | Chemical Name | CAS Number |

| This compound | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-((trifluoromethyl)thio)pyrazole-3-carbonitrile (MB 45950) | 120067-83-6 |

| Fipronil | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile (C₁₂H₄Cl₂F₆N₄OS) | 120068-37-3 |

| Fipronil-desulfinyl | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (MB 46513) | 142459-64-9 |

| Fipronil-sulfone | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfonyl]-1H-pyrazole-3-carbonitrile (MB 46136) | 142459-63-8 |

| Fipronil-amide | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carboxamide (RPA 200766) | 142459-65-0 |

Abiotic Transformation Pathways Leading to this compound

Significance of this compound as a Major Metabolite and Degradate

This compound's significance lies in its persistence and its contribution to the total residue burden of fipronil in the environment. Studies indicate that many of fipronil's degradation products, including this compound, can be as toxic or even more toxic than the parent compound, and often exhibit greater environmental persistence iaea.orgca.govnih.govnih.govmdpi.comresearchgate.net.

Environmental Persistence

The persistence of this compound in different environmental media is a key factor in its environmental significance. Research indicates that this metabolite can persist for extended periods, contributing to long-term contamination.

Persistence in Soil: this compound, along with other fipronil degradates, demonstrates enhanced persistence in soil and sediment compared to the parent compound nih.gov. Under facultative conditions in urban stream sediments, fipronil sulfide (B99878) has estimated half-lives ranging from 195 to 352 days nih.gov. In some anaerobic soil conditions, no detectable degradation of this compound was observed even after 280 days nih.gov. Combined fipronil residues, including various degradates, have shown half-lives in soil ranging from 270 to 480 days (approximately 9 to 16 months) epa.gov. Furthermore, this compound exhibits higher sorption coefficients (Koc) than fipronil, indicating a greater tendency to bind to soil particles, which can further influence its mobility and persistence bioline.org.br.

Persistence in Water and Sediment: In aquatic environments, this compound and other degradation products can accumulate in sediments epa.gov. While fipronil itself degrades relatively quickly in water, particularly via photolysis (half-lives of 4-12 hours) orst.edu, its metabolites can persist much longer. This compound has shown half-lives of 120 to 149 hours in aerated and static water conditions, respectively, primarily through photolysis orst.eduapvma.gov.au. In wastewater treatment plants, this compound has been detected in various streams, suggesting its presence and potential persistence in treated effluent acs.org. Degradates, in general, can have half-lives extending up to 700 days in aquatic environments sfei.org.

Table 1: Environmental Persistence of this compound in Soil

| Compartment | Condition | Half-life (days) | Source |

|---|---|---|---|

| Soil | Facultative | 195 - 352 | nih.gov |

| Soil | Anaerobic | >365 (in some) | nih.gov |

Table 2: Environmental Persistence of this compound in Water and Sediment

| Compartment | Condition | Half-life | Source |

|---|---|---|---|

| Sediment | Facultative | 195 - 352 days | nih.gov |

| Sediment | Anaerobic | >365 days (in some) | nih.gov |

| Sediment | General (degradates) | ~1-2 years | ca.gov |

| Water | General (degradates) | Up to 700 days | sfei.org |

| Water | pH 9 (hydrolysis) | ~542 hours | apvma.gov.au |

| Water | Aerated (photolysis) | 120 ± 18 hours | orst.eduapvma.gov.au |

Role in Overall Fipronil Residue Profile

In environmental samples, this compound has been quantified in various matrices. For instance, in Louisiana rice fields, fipronil residues accumulated in bed sediment, with fipronil sulfide detected at concentrations ranging from 0.636 to 24.8 pg/kg epa.gov. In wastewater treatment plant streams, fipronil sulfide has been observed at levels of 0.1–3.8 ng/L acs.org. Studies on indoor and outdoor dust have also identified this compound, alongside fipronil and desulfinyl fipronil, contributing to the total fipronil residue acs.org. In agricultural settings, initial deposits of fipronil sulfide in chilli fruits were reported at 0.031 mg kg−1 under authorized dosage conditions nih.gov.

The persistence and often increased toxicity of this compound compared to fipronil underscore its importance in the residue profile. These characteristics mean that even as fipronil degrades, this compound can continue to exert environmental effects and contribute to long-term contamination iaea.orgca.govnih.govnih.govmdpi.comresearchgate.net.

Table 3: this compound Concentrations in Environmental Samples

| Sample Type | Compound | Concentration Range | Location/Context | Source |

|---|---|---|---|---|

| Sediment | Fipronil sulfide | 0.636 - 24.8 pg/kg | Louisiana rice fields | epa.gov |

| Sediment | Fipronil sulfide | 0.1 - 3.8 ng/L (WWTP) | Wastewater treatment plant | acs.org |

| Dust (indoor) | Fipronil sulfide | Detected (variable) | Residences | acs.org |

| Dust (outdoor) | Fipronil sulfide | Detected (variable) | Residences | acs.org |

Compound List:

this compound

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXWEKADCSXYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869644 | |

| Record name | Fipronil sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120067-83-6 | |

| Record name | Fipronil sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120067-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120067836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate and Transport Dynamics of Fipronil Sulfide

Occurrence and Distribution in Environmental Compartments

Fipronil-sulfide has been detected across multiple environmental compartments, reflecting its widespread use and persistence.

Aquatic Systems

Surface Water

This compound, along with fipronil (B1672679) and other degradation products, is frequently detected in surface waters, particularly in agricultural and urban runoff areas researchgate.netresearchgate.netepa.govepa.govresearchgate.netwaterquality.gov.aufarmlandbirds.netepa.govomicsonline.orgca.govnih.govnih.gov. Concentrations can vary significantly depending on the proximity to application sites and the extent of urban influence.

Concentrations in Surface Water:

In agricultural settings, such as rice fields in Louisiana, fipronil residues, including fipronil sulfide (B99878), have been measured in water at concentrations ranging from 0.829 to 5.29 µg/L epa.govepa.gov.

In onion cultivation areas in the Netherlands, fipronil concentrations, which can include its degradates, have reached up to 130 ng/L farmlandbirds.netomicsonline.org.

Studies in residential landscapes in Florida detected fipronil sulfide in surface water at concentrations ranging from 0.40 to 26.92 ng/L researchgate.net.

Urban runoff studies in California have reported median total fiprole concentrations (including fipronil and its degradates) between 204–441 ng/L, with 90th percentile concentrations reaching up to 1169 ng/L nih.gov.

Fipronil and its degradates have also been found in wastewater treatment plant (WWTP) effluent, with concentrations in the ng/L range researchgate.netacs.org. For example, median concentrations of fipronil were reported at 1.8 ng/L in influent and 2.3 ng/L in effluent from a Japanese WWTP researchgate.net.

Table 1: Occurrence of this compound in Surface Water

| Location/System | Detected Compound | Concentration Range (Units) | Reference(s) |

| Louisiana Rice Fields | Fipronil sulfide | 0.829 - 5.29 (µg/L) | epa.govepa.gov |

| Onion Cultivation Areas (Netherlands) | Fipronil (total) | Up to 130 (ng/L) | farmlandbirds.netomicsonline.org |

| Residential Landscapes (Florida) | Fipronil sulfide | 0.40 - 26.92 (ng/L) | researchgate.net |

| Urban Runoff (California) | Total Fiproles | Median: 204–441 (ng/L) | nih.gov |

| Urban Runoff (California) | Total Fiproles | 90th Percentile: 338–1169 (ng/L) | nih.gov |

| WWTP Effluent (General) | Fipronil & degradates | 12–31 (ng/L) | acs.org |

| WWTP Influent/Effluent (Japan) | Fipronil (median) | 1.8 (influent), 2.3 (effluent) (ng/L) | researchgate.net |

Sediment Accumulation and Persistence

This compound exhibits strong sorption characteristics, leading to its accumulation and persistence in aquatic sediments nih.govepa.govorst.edu. Its high affinity for organic matter means it binds effectively to sediment particles, acting as a potential long-term source for release into overlying waters nih.govepa.govorst.edu.

Sorption: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is significantly higher than that of fipronil, indicating stronger binding to soil and sediment. Koc values for this compound range from 1479–7159 bioline.org.br, with specific measurements including 3946 ± 2165 L/kg orst.edu and 3684 L/kg nih.gov. This high sorption capacity contributes to its reduced mobility but increased persistence within sediment matrices.

Persistence in Sediments: this compound demonstrates enhanced persistence in sediments compared to fipronil, particularly under facultative or anaerobic conditions nih.gov. Under facultative conditions, estimated half-lives for this compound in sediments range from 195 to 352 days nih.gov. In anaerobic environments, its persistence can extend beyond one year, with no detectable degradation observed in some sediments after 280 days nih.gov.

Accumulation: USGS monitoring studies in Louisiana rice-growing regions detected fipronil sulfide in bed sediments at concentrations ranging from 0.636 to 24.8 µg/kg epa.govepa.gov. Fipronil sulfide has also been frequently detected in biosolids (sewage sludge), with a detection frequency of 94% usgs.gov.

Table 2: Persistence and Sorption of this compound in Sediments

| Environmental Compartment | Condition | Half-life (Days) | Koc (L/kg) | Reference(s) |

| Sediment | Facultative | 195 - 352 | 3684 | nih.gov |

| Sediment | Anaerobic | > 365 (or no degradation) | N/A | nih.gov |

| Sediment | General | N/A | 3946 ± 2165 | orst.edu |

| Sediment | General | N/A | 1479–7159 | bioline.org.br |

| Sediment | General | N/A | 3684 | nih.gov |

| Bed Sediment (Rice fields) | N/A | N/A | N/A | epa.govepa.gov |

Terrestrial Systems

Soil

In terrestrial environments, this compound is a key metabolite formed from the degradation of fipronil in soil bioline.org.brresearchgate.netnih.govpublish.csiro.aunih.govresearchgate.net. Its formation is influenced by soil moisture content, with higher moisture and anaerobic conditions favoring the reduction pathway that produces this compound bioline.org.brresearchgate.netpublish.csiro.au.

Formation and Persistence: Microbial activity in soil plays a significant role in the degradation of fipronil to this compound and other metabolites researchgate.netpublish.csiro.au. The high sorption capacity of this compound contributes to its persistence in soil, with reported half-lives under facultative conditions ranging from 195 to 352 days nih.gov. In anaerobic soil conditions, its persistence can exceed one year nih.gov. This compound has been noted to remain in soil for extended periods, potentially remaining effective for pest control for up to two years researchgate.net.

Mobility and Distribution: Due to its strong adsorption to soil organic matter, this compound exhibits low mobility in soil and is not expected to readily leach into groundwater bioline.org.brorst.edu. However, it can be transported with soil particles. Fipronil residues, including this compound, have been detected at depths of 15-45 cm in some field applications epa.gov.

Table 3: Persistence and Sorption of this compound in Soil

| Environmental Compartment | Condition | Half-life (Days) | Koc (L/kg) | Reference(s) |

| Soil | Facultative | 195 - 352 | 3684 | nih.gov |

| Soil | Anaerobic | > 365 | N/A | nih.gov |

| Soil | General | N/A | 1479–7159 | bioline.org.br |

| Soil | General | N/A | 3946 ± 2165 | orst.edu |

| Soil | General | N/A | 3684 | nih.gov |

| Soil | Persistent | > 730 (2 years) | N/A | researchgate.net |

Compound Name Table:

| Common Name | Chemical Abbreviation / Identifier |

| This compound | MB 45950 |

| Fipronil | FIP |

| Fipronil-sulfone | MB 46136 |

| Fipronil-desulfinyl | MB 46513 |

| Fipronil-amide | RPA 200766 |

Agricultural Soils

In agricultural soils, this compound is formed through the reduction of fipronil, particularly under conditions of high soil moisture and anaerobic or reducing environments researchgate.netresearchgate.nettandfonline.compublish.csiro.aunih.gov. Microbial activity plays a significant role in the transformation of fipronil into its sulfide metabolite researchgate.nettandfonline.comnih.gov. Studies indicate that fipronil and its metabolites, including this compound, can persist in soil, with degradation rates influenced by soil properties such as moisture content, organic carbon, and microbial populations researchgate.nettandfonline.comnih.govbioline.org.brresearchgate.net. While fipronil itself shows moderate persistence, its metabolites, including this compound, can exhibit similar or even greater persistence in certain environmental compartments nih.govnih.gov.

Environmental Half-Life and Degradation Kinetics

The degradation kinetics and environmental half-life (DT50) of this compound are critical parameters for evaluating its persistence. Research indicates that this compound can be persistent in various environmental matrices.

Comparative Analysis with Fipronil and Other Metabolites

This compound is one of several key metabolites of fipronil, alongside fipronil-sulfone and fipronil-desulfinyl. Comparative analyses reveal that this compound generally exhibits a longer half-life and greater persistence in soil and sediment compared to the parent compound, fipronil nih.govnih.govacs.org. For instance, under facultative conditions in urban stream sediments, the estimated half-lives for this compound ranged from 195 to 352 days, compared to 25 to 91 days for fipronil nih.govacs.org. In some instances, this compound has been observed to be more persistent than fipronil-sulfone as well nih.gov. Microbial degradation is a primary pathway for fipronil in soil, leading to the formation of these metabolites, which themselves can be subject to further biodegradation, albeit at varying rates researchgate.nettandfonline.comnih.gov. This compound is also noted for its biological activity against insect pests, similar to the parent compound bioline.org.br.

Sorption and Mobility in Environmental Matrices

The sorption and mobility of this compound in soil and sediment are influenced by its physicochemical properties, particularly its affinity for organic matter.

Soil Sorption Coefficient (Koc) Values

The soil sorption coefficient (Koc) quantifies the tendency of a chemical to bind to soil organic carbon. This compound demonstrates a higher sorption affinity to soil organic matter compared to the parent compound, fipronil bioline.org.brnih.govorst.educabidigitallibrary.orgherts.ac.uknih.gov. Reported Koc values for this compound are notably higher than those for fipronil. For example, average Koc values for this compound have been reported as 3946 ± 2165 orst.edu, and in other studies, values ranging from 1479–7159 bioline.org.br or 3684 L/kg nih.gov have been observed. These higher Koc values indicate that this compound binds more strongly to soil particles, which can influence its mobility and bioavailability.

Leaching Potential

Due to its strong sorption to soil organic matter, this compound generally exhibits low leaching potential herts.ac.uk. The high Koc values suggest that it is less likely to be transported through the soil profile and into groundwater compared to more mobile compounds orst.eduherts.ac.uk. While fipronil itself has low mobility, its metabolites, including this compound, tend to be even less mobile due to their increased sorption orst.eduherts.ac.uk. However, the potential for particle-bound transport should be considered, as this compound can be associated with soil particles that may be transported via runoff herts.ac.uk.

Bioaccumulation and Biotransformation in Environmental Systems

Evidence suggests that fipronil and its metabolites, including this compound, have the potential for bioaccumulation and biotransformation in environmental organisms. Studies indicate that fipronil can be biotransformed within organisms such as fish and bacteria into metabolites like fipronil-sulfone and this compound nih.govoekotoxzentrum.chnih.gov. For instance, in fish, this compound has been identified as a primary metabolite orst.edu. In bacteria like Escherichia coli, fipronil has been shown to undergo bioaccumulation and biotransformation into fipronil-sulfone and this compound nih.gov. The lipophilicity of this compound, indicated by its log Kow value (e.g., 4.82), suggests a potential for uptake and accumulation in organisms oekotoxzentrum.ch. While fipronil itself is not expected to bioaccumulate significantly in fish based on its bioconcentration factor (BCF), the behavior of its metabolites, including this compound, warrants further investigation regarding their bioaccumulation potential oekotoxzentrum.chwaterquality.gov.au.

Uptake and Accumulation in Biota

Fipronil, and by extension its metabolites like this compound, can be taken up by various organisms. While fipronil itself exhibits a moderate potential for bioaccumulation, its metabolites also warrant consideration. Studies on fipronil in fish have provided quantitative data on its uptake and subsequent elimination.

Bioconcentration factors (BCFs) for fipronil in fish indicate its tendency to accumulate in tissues. For instance, BCF values for whole fish have been reported as 321, with values of 164 for edible tissues and 575 for non-edible tissues epa.govorst.eduorst.edu. These figures suggest that fipronil can accumulate in fish tissues. However, research also indicates that fipronil residues are largely eliminated from fish within 14 days of transfer to clean water, suggesting a limited potential for accumulation under flowing water conditions epa.govorst.eduorst.edu. Despite this rapid elimination of the parent compound, the persistence and potential accumulation of its metabolites, including this compound, remain areas of interest.

In terrestrial organisms, such as earthworms, studies have shown enantioselective bioaccumulation of fipronil, with a preferential uptake of the S-enantiomer. Earthworm tissues demonstrated a relative enrichment of fipronil and fipronil sulfone, suggesting these compounds could biomagnify and potentially transfer through the food web if earthworms are consumed by predators researcher.life. Furthermore, Escherichia coli has been shown to bioaccumulate fipronil and its metabolites, raising concerns about potential biomagnification in higher trophic levels and disruption of ecological balance nih.gov.

Table 1: Bioconcentration Factors (BCF) of Fipronil in Fish

| Tissue Type | Bioconcentration Factor (BCF) | Reference |

| Whole Fish | 321 | epa.govorst.eduorst.edu |

| Edible Tissues | 164 | epa.govorst.eduorst.edu |

| Non-edible Tissues | 575 | epa.govorst.eduorst.edu |

Biotransformation within Organisms

Fipronil undergoes biotransformation within various organisms, leading to the formation of several metabolites, including this compound. These transformation processes are critical in determining the persistence and toxicity of the compound within biological systems.

In aquatic organisms, particularly fish, fipronil can be biotransformed into fipronil-sulfone (MB 46136) and this compound (MB 45950) orst.eduorst.eduoekotoxzentrum.ch. Studies in bluegill fish have indicated that fipronil sulfone can constitute up to 43.8% of the initial applied compound, while fipronil sulfide accounts for approximately 11.2% oekotoxzentrum.ch. Fipronil sulfide is primarily formed through reduction pathways, often under anaerobic conditions, and is a major metabolite observed in the feces of mammals exposed to fipronil nih.govuga.eduquestjournals.org. Fipronil sulfide, alongside fipronil sulfone and fipronil desulfinyl, are recognized as being more toxic and persistent than the parent fipronil questjournals.org.

In terrestrial invertebrates like earthworms, fipronil is transformed into fipronil sulfide, fipronil sulfone, and fipronil amide researcher.life. The liver is a primary site for fipronil metabolism in some organisms, potentially leading to entero-hepatic recirculation of metabolites and extended presence within the organism researchgate.net. For example, in rainbow trout, fipronil is rapidly biotransformed to fipronil sulfone, which has a longer half-life than the parent compound researchgate.net. Microbial activity also plays a significant role in the formation of fipronil sulfide in soils and sediments uga.edu. Certain bacteria, such as Enterobacter chengduensis, have demonstrated the capacity to biodegrade fipronil and its metabolites, including this compound and fipronil-sulfone mdpi.com.

Ecotoxicological Implications of Fipronil Sulfide on Non Target Organisms

Comparative Toxicity Assessments

Research indicates that the environmental transformation products of fipronil (B1672679), such as fipronil-sulfide, fipronil-sulfone (MB46136), and fipronil-desulfinyl (MB46513), are often as toxic or even more toxic to aquatic invertebrates than fipronil itself. nih.govsfei.orgresearchgate.net Studies have shown that this compound and fipronil-sulfone, in particular, exhibit similar or greater toxicity to freshwater invertebrates compared to the parent compound. nih.gov

For instance, one study determined the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for the freshwater mussel Anodonta sp. The results showed that this compound (LC50 of 0.32 mg/L) and fipronil-sulfone (LC50 of 0.24 mg/L) were significantly more toxic than the parent rac-fipronil (LC50 of 1.21 mg/L). mdpi.com In contrast, another photodegradation product, fipronil-desulfinyl, appeared more toxic than fipronil in some studies but less so in this specific test on Anodonta sp. (LC50 of 1.19 mg/L). mdpi.comfao.org

While the toxicity of fipronil metabolites can vary depending on the species, the general consensus from multiple studies is that degradation does not equate to detoxification. waterquality.gov.au In many cases, the metabolites pose a continued or even heightened risk to non-target organisms. researchgate.netnih.gov For mammals, the acute toxicity of this compound and fipronil-sulfone is considered comparable to that of fipronil. ca.govapvma.gov.au

| Compound | LC50 (mg/L) | Reference |

|---|---|---|

| Fipronil-sulfone | 0.24 | mdpi.com |

| This compound | 0.32 | mdpi.com |

| Fipronil-desulfinyl | 1.19 | mdpi.com |

| rac-Fipronil | 1.21 | mdpi.com |

| S-Fipronil | 0.63 | mdpi.com |

| R-Fipronil | 3.27 | mdpi.com |

Impact on Aquatic Ecosystems

Fipronil and its degradates are highly toxic to aquatic invertebrates. waterquality.gov.au The sensitivity varies widely among different taxa, with insects and crustaceans often being the most affected. waterquality.gov.aunih.gov

The amphipod Hyalella azteca is a standard organism for sediment toxicity testing. Studies on its sensitivity to this compound have yielded somewhat variable results. Some research has categorized H. azteca as being among the least sensitive invertebrates to fipronil and its degradates when compared to various insect larvae. researchgate.netnih.govacs.org

However, other studies highlight a significant increase in toxicity specifically due to this compound. One mass-balance study in a wastewater treatment context calculated the half-maximal effective concentration (EC50) for H. azteca and found that the formation of this compound markedly increased the toxicity of the water. nih.gov The study reported an EC50 of 0.5 ng/L for this compound, compared to 740 ng/L for the parent fipronil, indicating extreme sensitivity of H. azteca to the sulfide (B99878) metabolite in this context. nih.gov

Conversely, a sediment-based study estimated the LC50 for H. azteca to be 485 µg/kg for this compound, which was less toxic than the parent fipronil (385 µg/kg) and fipronil-sulfone (203 µg/kg) in that specific sediment type. researchgate.net This variability suggests that environmental factors, such as the exposure matrix (water vs. sediment), can influence the apparent toxicity of these compounds. researchgate.net

Larval stages of aquatic insects are particularly vulnerable to fipronil and its metabolites. nih.govsfei.org Research has identified some insect species as being far more sensitive than standard test organisms like Daphnia magna or Hyalella azteca. researchgate.net

The midge larva Chironomus dilutus has been identified as one of the most sensitive species. researchgate.netnih.gov In 96-hour toxicity tests, the mean EC50 for C. dilutus was 32.5 ng/L for fipronil, while for its degradates, including this compound and -sulfone, the EC50 was even lower, in the range of 7-10 ng/L. researchgate.netnih.govacs.org This demonstrates that for highly sensitive insect larvae, the sulfide metabolite is substantially more potent than the parent compound.

Studies on dragonfly larvae (Sympetrum spp.) have also shown that metabolites can be more toxic than fipronil. For example, fipronil-sulfone was found to be significantly more toxic than fipronil to Sympetrum larvae, affecting their feeding behavior and survival. plos.org Although this study did not test this compound, it supports the general finding that fipronil metabolites can have severe impacts on larval insects at low concentrations. plos.org

Copepods, which are crucial components of aquatic food webs, also exhibit high sensitivity to fipronil and its degradates. Full life-cycle testing on a meiobenthic copepod revealed that environmentally relevant concentrations of this compound cause significant adverse effects. acs.org

Exposure to this compound at a concentration of 0.15 µg/L led to strong depressions in reproduction (52-88%) and net population production (40-80%). researchgate.netacs.org These results highlight that even at concentrations well below those typically causing acute lethality in other species, this compound can have profound, population-level consequences for sensitive crustaceans like copepods. researchgate.netacs.org Another study noted that chronic exposure to fipronil at 30.0 µg/L impaired the mobility of the marine copepod Acartia tonsa. nih.gov The consistent findings of reproductively linked impacts suggest a significant risk to sediment-dwelling and pelagic crustaceans at concentrations found in the environment. acs.org

| Species | Endpoint | Value (ng/L) | Reference |

|---|---|---|---|

| Hyalella azteca | EC50 | 0.5 | nih.gov |

| Chironomus dilutus | EC50 (96-hour) | 7 - 10 | researchgate.netnih.gov |

| Meiobenthic Copepod | NOEC (Reproduction) | <150 | acs.org |

| Anodonta sp. | LC50 (96-hour) | 320,000 | mdpi.com |

Fish Responses

Fipronil and its metabolites are known to be toxic to fish. orst.edu While fipronil itself is classified as highly to very highly toxic to both marine and freshwater fish, its metabolite fipronil-sulfone is noted to be even more toxic to certain species like rainbow trout and bluegill sunfish. orst.edu this compound is one of the primary metabolites found in fish tissue following exposure to fipronil. orst.edu Studies have shown that fipronil can bioaccumulate in fish, although it can be eliminated after the fish are transferred to clean water. orst.edu The presence of fipronil and its degradates, including this compound, has been documented in surface waters, indicating a potential for exposure to aquatic life. waterquality.gov.au

Interactive Data Table: Acute Toxicity of Fipronil to Various Fish Species

| Species | 96-hour LC50 (mg/L) |

|---|---|

| Rainbow Trout | 0.246 |

| Bluegill Sunfish | 0.083 |

| Sheepshead Minnow | 0.130 |

Source: National Pesticide Information Center orst.edu

Community-Level Effects and Trophic Cascades

The introduction of fipronil and its degradates, including this compound, into aquatic ecosystems can lead to significant community-level effects and trophic cascades. researchgate.netnih.govbeyondpesticides.org Research has demonstrated that exposure to these compounds can cause direct negative impacts on certain aquatic invertebrate populations, such as scrapers (algae-eating insects). researchgate.net This reduction in scraper biomass can, in turn, lead to an increase in the biomass of chlorophyll (B73375) a, as there is less grazing pressure on algae. researchgate.netnih.gov Such a trophic cascade alters the flow of carbon and nitrogen within the stream food web. nih.gov

Impact on Terrestrial Ecosystems

Soil Invertebrates (e.g., Springtails Folsomia candida)

Fipronil and its metabolites, this compound and fipronil-sulfone, have been shown to be toxic to the soil-dwelling invertebrate Folsomia candida (springtail). oup.comoup.comnih.gov Studies have demonstrated that exposure to these compounds can lead to a significant reduction in the reproduction of F. candida. oup.comoup.comnih.gov One study reported a reduction of up to 40.12% in reproduction. oup.comoup.comnih.gov

The toxicity of fipronil and its derivatives to F. candida appears to be influenced by the developmental stage of the organism. Younger springtails, with their thinner integument and smaller body mass, are more sensitive to these compounds than adults. researchgate.net In laboratory tests measuring contact toxicity, this compound was found to be more toxic to juvenile springtails than the parent fipronil. researchgate.net Despite this, springtails have demonstrated an ability to avoid contaminated food sources, which may reduce their risk of exposure in natural environments. researchgate.net However, they can still bioaccumulate fipronil through their cuticle. researchgate.net

**Interactive Data Table: Contact Toxicity (LC50) of Fipronil and its Metabolites to Juvenile *Folsomia candida***

| Compound | LC50 (96 h) (μg/L) |

|---|---|

| This compound | 160 |

| Fipronil | 450 |

| Fipronil-sulfone | 430 |

Source: Phenylpyrazoles impact on Folsomia candida (Collembola) | Request PDF researchgate.net

Bees and Pollinators

Fipronil is recognized as being highly toxic to honeybees and other pollinators. scielo.brnih.gov Sub-lethal doses of fipronil can impair essential behaviors in bees, such as gustatory perception, olfactory learning, and motor activity, all of which are critical for foraging. scielo.br Exposure to fipronil has been linked to reduced motor activity, and in colony-level studies, sublethal doses have resulted in decreased egg hatching, reduced larval and pupal development, and eventual colony abandonment. nih.gov While much of the research focuses on the parent compound, the degradation products of fipronil can also have acute and chronic effects on bees, impacting the survival and development of colonies. mdpi.com

Mechanisms of Ecotoxicity

Neurotoxic Mechanisms (GABA-gated chloride channels)

The primary mode of action for fipronil and its neurotoxic effects is the disruption of the central nervous system. waterquality.gov.aupsu.edu It specifically targets and blocks the gamma-aminobutyric acid (GABA)-gated chloride channels. waterquality.gov.aupsu.edu By blocking these channels, fipronil inhibits the influx of chloride ions, which leads to excessive neuronal stimulation and ultimately the death of the target insect. orst.edu

Fipronil exhibits a selective toxicity, showing a higher binding affinity for the GABA receptors of insects compared to those of mammals. orst.edupsu.edu This selectivity is a key factor in its use as an insecticide. orst.edu However, some of its metabolites, such as fipronil-sulfone, have been reported to be more potent in blocking vertebrate GABA-gated chloride channels than the parent fipronil. orst.edu The desulfinyl photoproduct of fipronil is also noted to be significantly more active at the mammalian chloride channel, which can reduce the selectivity between insects and mammals upon exposure to this metabolite. orst.edu This underlying neurotoxic mechanism is central to understanding the ecotoxicological impact of fipronil and its derivatives, including this compound, on a wide range of non-target organisms. waterquality.gov.aupsu.edu

Disruption of Central Nervous System

This compound, a reductive metabolite of the parent compound fipronil, exerts significant neurotoxic effects on non-target organisms by disrupting the normal functioning of the central nervous system (CNS). researchgate.net The mechanism of action is consistent with that of other phenylpyrazole insecticides, which primarily target crucial neurotransmitter receptors. wikipedia.orgoekotoxzentrum.ch

The main neurotoxic action involves the blockage of ligand-gated chloride channels. wikipedia.orgwaterquality.gov.au Fipronil and its metabolites act as antagonists on gamma-aminobutyric acid (GABA)-gated chloride channels (GABAᴀ receptors). researchgate.netorst.eduisotope.com In a healthy nervous system, the neurotransmitter GABA binds to these receptors, opening the chloride ion channels. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus creating an inhibitory effect that prevents over-stimulation. nih.govpsu.edu By blocking these channels, this compound prevents this inhibitory action, leading to uncontrolled neuronal stimulation, hyperexcitation of the CNS, paralysis, and ultimately, death of the organism. researchgate.netoekotoxzentrum.chwaterquality.gov.au

In addition to targeting GABA receptors, these compounds also block glutamate-gated chloride (GluCl) channels in invertebrates. wikipedia.orgwaterquality.gov.au These GluCl channels are not present in mammals, which contributes to the selective toxicity of fipronil-based compounds towards invertebrates. wikipedia.orgresearchgate.net The disruption of both GABA-gated and glutamate-gated channels results in severe impairment of the central nervous system in susceptible non-target invertebrate species. wikipedia.orgwaterquality.gov.au

Research indicates that certain metabolites of fipronil can be more potent than the parent compound. isotope.com Specifically, this compound has been reported to be more toxic to some non-target species. Studies on freshwater invertebrates have shown that the sulfide metabolite is approximately 1.9 times more toxic than fipronil itself. uow.edu.au This increased toxicity highlights the environmental risk posed not just by the initial pesticide application but also by its subsequent degradation products. isotope.com While extensive toxicity data for this compound is limited, the available information confirms its role as a potent neurotoxicant. ca.gov

Research Findings on this compound Neurotoxicity

| Compound | Target Organism Group | Observed Effect | Source |

|---|---|---|---|

| This compound | Freshwater Invertebrates | Reported to be 1.9 times more toxic than the parent compound, fipronil. | uow.edu.au |

| Fipronil & Metabolites (including this compound) | Aquatic Organisms | Pose a risk to aquatic organisms downstream of wastewater discharge. | oekotoxzentrum.ch |

| Fipronil & Metabolites (including this compound) | General Non-Target Invertebrates | Increased toxicity of metabolites is a recognized problem. | isotope.com |

Mechanism of CNS Disruption

| Target Receptor | Normal Function | Effect of this compound | Resulting Physiological State | Source |

|---|---|---|---|---|

| GABA-gated Chloride Channel | Inhibitory neurotransmission; allows Cl- influx to calm the neuron. | Antagonistic binding blocks the channel, preventing Cl- influx. | Hyperexcitation, paralysis, death. | researchgate.netoekotoxzentrum.chorst.edu |

| Glutamate-gated Chloride (GluCl) Channel (Invertebrates) | Inhibitory neurotransmission specific to invertebrates. | Antagonistic binding blocks the channel. | Contributes to overall CNS disruption and hyperexcitation. | wikipedia.orgwaterquality.gov.au |

Metabolic Pathways and Biotransformation of Fipronil Sulfide in Organisms

In Vivo Metabolism Studies

In vivo studies have been conducted to understand the fate of fipronil (B1672679) once absorbed by an organism. These studies reveal the pathways leading to the formation of fipronil-sulfide and its subsequent distribution and elimination.

In mammals, fipronil undergoes metabolism through three primary pathways: oxidation, hydrolysis, and reduction. sci-hub.ru this compound is a product of the reduction pathway.

The formation of this compound occurs via the reduction of the sulfinyl group of the parent fipronil molecule. sci-hub.ru This reductive pathway is one of the key metabolic transformations observed in mammals, alongside the oxidation of fipronil to fipronil-sulfone and its hydrolysis to fipronil-amide. sci-hub.ru

Following administration in rats, absorbed fipronil is distributed to all tissues, with the highest concentrations typically found in adipose tissue. sci-hub.runih.gov While the metabolite fipronil-sulfone is known to be the main component of radioactivity found in tissues like adipose tissue, adrenals, liver, kidney, and testes, specific quantitative data on the distribution of this compound is less detailed. nih.gov The elimination of fipronil and its metabolites from rats occurs primarily through feces (45–75%) and to a lesser extent through urine (5–25%). sci-hub.ru

Metabolic studies in insects have also identified this compound as a biotransformation product. In larvae of the hornet Vespa velutina, chromatographic analysis identified this compound as a metabolite following ingestion of fipronil. researchgate.net

In aquatic ecosystems, fipronil is metabolized by various organisms. Studies in fish have identified this compound as one of the primary metabolites, along with fipronil-sulfone. orst.edu Furthermore, in studies involving freshwater algae cultures, this compound was identified as the main metabolite, followed by fipronil-sulfone. researchgate.net

Table 1: this compound as a Metabolite in Different Organisms

| Organism Class | Metabolite Identified | Metabolic Pathway |

| Mammals (Rats) | Yes | Reduction sci-hub.ru |

| Insects (Vespa velutina) | Yes | Not specified researchgate.net |

| Aquatic Organisms (Fish, Algae) | Yes | Reduction orst.eduresearchgate.net |

Mammalian Metabolism

Enzymatic Biotransformation

The biotransformation of fipronil into its various metabolites is mediated by enzymatic processes. The formation of fipronil-sulfone via oxidation is primarily carried out by the cytochrome P450 (CYP450) enzyme system in mammals. sci-hub.ru

The reductive pathway that forms this compound appears to be favored under anaerobic (low-oxygen) conditions. sci-hub.ru In wastewater treatment processes, this compound was the dominant degradate found in biosolids, which is consistent with degradation in anaerobic environments. nih.gov This suggests that the enzymatic reduction of fipronil to this compound may be facilitated by anaerobic microorganisms, such as those present in the gut flora of animals or in certain environmental compartments. nih.govnih.gov While bacterial degradation of fipronil to this compound has been documented, the specific enzymes within these microorganisms responsible for the transformation have not been fully characterized. sci-hub.runih.gov

Table 2: Primary Fipronil Metabolites Identified in Various Studies

| Organism/Matrix | Primary Metabolites Identified | Reference(s) |

| Mammals (Rats) | Fipronil-sulfone, this compound, Fipronil-amide | sci-hub.ru |

| Fish | Fipronil-sulfone, this compound | orst.edu |

| Algae | This compound, Fipronil-sulfone | researchgate.net |

| Anaerobic Biosolids | This compound | nih.gov |

Insufficient Data for Comprehensive Article on this compound Metabolism

Following a thorough review of available scientific literature, it has been determined that there is insufficient specific data to generate a comprehensive article focusing solely on the metabolic pathways, biotransformation, and xenobiotic interactions of the chemical compound this compound as per the requested outline.

The majority of existing research concentrates on the metabolism of the parent compound, Fipronil, detailing its transformation into various metabolites, including this compound and Fipronil-sulfone. This compound is consistently identified as a product of the reductive metabolic pathway of Fipronil, particularly under anaerobic conditions in soil and within certain microorganisms.

However, detailed information regarding the subsequent metabolic fate of this compound itself is scarce. The literature does not provide adequate information to populate the specified sections:

Interaction with Other Xenobiotics:The available data on xenobiotic interactions focuses on Fipronil and its oxidative metabolite, Fipronil-sulfone. For instance, Fipronil-sulfone has been identified as an inhibitor of certain CYP450 enzymes, indicating a potential for drug-pesticide interactions. No comparable information was found regarding the interaction of this compound with other xenobiotics.

Given the lack of specific scientific findings on the metabolism of this compound, constructing a scientifically accurate and thorough article that adheres strictly to the provided outline is not feasible at this time. The current body of scientific work is centered on the formation of this compound from Fipronil, rather than its own metabolic breakdown and interactions.

Analytical Methodologies for Fipronil Sulfide Detection and Quantification

Chromatographic Techniques

Chromatographic methods are the cornerstone for the precise separation, identification, and quantification of fipronil-sulfide, often coupled with highly sensitive detection systems.

Gas chromatography (GC) coupled with various detectors, particularly electron capture detection (GC-ECD) and mass spectrometry (GC-MS/MS), is extensively used for the analysis of fipronil (B1672679) and its metabolites, including this compound. GC-ECD is favored for its sensitivity to halogenated compounds, while GC-MS/MS offers high specificity and confirmatory capabilities.

GC-ECD: This technique has been successfully applied for the simultaneous quantification of fipronil and its metabolites, such as this compound, in matrices like soil, edible oils, honey, and surface water researchgate.netbrjac.com.brscielo.brrsc.org. Methods typically involve extraction, often using solid-phase extraction (SPE), followed by GC-ECD analysis. For instance, a method developed for soil samples achieved limits of detection (LOD) between 0.002 to 0.006 μg g⁻¹ and limits of quantification (LOQ) between 0.006 to 0.020 μg g⁻¹, with recovery values ranging from 81% to 108% and relative standard deviations (RSD) below 6% researchgate.netrsc.org. In edible oils, LODs were reported between 0.2-0.6 ng/g, with recoveries between 80.1-96.0% researchgate.net. Analysis in honey yielded recoveries around 70-99% and LODs below 0.014 μg mL⁻¹ brjac.com.br. For surface water, LODs were 2.5 ng L⁻¹ for fipronil and 2.0 ng L⁻¹ for its metabolites, with recoveries between 81.3-112.3% scielo.br.

GC-MS and GC-MS/MS: Gas chromatography coupled with mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) is employed for both identification and quantification, offering enhanced specificity. GC-MS has been used to identify fipronil and its metabolites, including this compound, in biological samples like insect larvae mdpi.com. GC-MS/MS serves as a confirmatory technique in analyses of complex matrices such as sugarcane and soil nih.gov. While GC-MS-NCI-SIM is mentioned in the prompt, specific applications for this compound in the provided literature are less prominent compared to GC-ECD and GC-MS/MS.

Table 1: Performance Metrics for GC-Based Methods for this compound Analysis

| Matrix | Technique | LOD (ng/mL or μg/g) | LOQ (ng/mL or μg/g) | Recovery (%) | RSD (%) | Reference |

| Soil | GC-ECD | 2.0-6.0 (μg/g) | 6.0-20.0 (μg/g) | 81-108 | < 6 | researchgate.netrsc.org |

| Edible Oils | GC-ECD | 0.2-0.6 (ng/g) | N/A | 80.1-96.0 | < 11.5 | researchgate.net |

| Honey | GC-ECD | < 14 (μg/mL) | < 72 (μg/mL) | 70-99 | < 7 | brjac.com.br |

| Surface Water | GC-ECD | 2.0 (ng/L) | 9.0 (ng/L) | 81.3-112.3 | < 14.2 | scielo.br |

| Sugarcane/Soil | GC-ECD | 1.5-2.0 (μg/g) | 5.0 (μg/g) | 80.7-98.5 | < 16.5 | nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely adopted for the simultaneous determination of fipronil and its metabolites, including this compound, in various complex matrices such as eggs, environmental samples, and biological fluids chromatographyonline.comspkx.net.cnnih.govperkinelmer.comresearchgate.net. Methods typically involve sample extraction and cleanup, followed by separation on a C18 column and detection using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

LC-MS/MS methods have demonstrated excellent linearity, with correlation coefficients (R²) often exceeding 0.999 chromatographyonline.comspkx.net.cn. LODs can be as low as 0.01 ng/mL or 0.3 μg/kg, with LOQs typically around 0.05 ng/mL or 1 μg/kg chromatographyonline.comnih.gov. Recoveries are generally high, ranging from 81.3% to over 119.5% depending on the matrix and specific method chromatographyonline.comspkx.net.cnnih.gov. For instance, a method for chicken eggs achieved LODs of 0.3 μg/kg and LOQs of 1 μg/kg, with recoveries between 89.0% and 104.4% nih.gov. Analysis in aquatic products reported LODs of 1.0–1.5 μg/kg and LOQs of 3.0–5.0 μg/kg, with recoveries between 85.2%–112.6% spkx.net.cn.

Table 2: Performance Metrics for LC-MS/MS Methods for this compound Analysis

| Matrix | Technique | LOD (ng/mL or μg/kg) | LOQ (ng/mL or μg/kg) | Recovery (%) | RSD (%) | Reference |

| Eggs, Soil, Feed | LC-MS/MS | 0.01 (ng/mL) | 0.05 (ng/mL) | 81.3-119.5 | 8.4-13.2 | chromatographyonline.com |

| Aquatic Products | HPLC-MS/MS | 1.0-1.5 (μg/kg) | 3.0-5.0 (μg/kg) | 85.2-112.6 | 1.2-12.4 | spkx.net.cn |

| Chicken Eggs (UHPLC-MS/MS) | LC-MS/MS | 0.3 (μg/kg) | 1.0 (μg/kg) | 89.0-104.4 | < 6.03 | nih.gov |

| Eggs (PerkinElmer QSight 220) | LC-MS/MS | N/A | N/A | 93-115 | < 5 | perkinelmer.com |

| Rat/Human Dried Blood Spots | LC-MS | 5-10 (µg/g) | N/A | 93.8-101 | < 10 | researchgate.net |

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is another chromatographic technique employed for the analysis of fipronil and its metabolites. While generally less sensitive than LC-MS/MS, HPLC-DAD can be effective for certain applications. For instance, it has been used for the determination of fipronil in water samples with an LOD of 530 ng L⁻¹ scielo.br. In the analysis of protein baits and insect larvae, HPLC-DAD was used to quantify fipronil, with concentrations in larval pools found to be in the range of 1.49 × 10⁻⁴ to 3.47 × 10⁻⁴ mg/larva mdpi.com.

Immunological Assays

Immunological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral-Flow Immunochromatographic Strips (LFIA), offer rapid, cost-effective, and high-throughput screening capabilities for this compound and its related compounds. These assays utilize antibodies specific to the target analytes.

ELISA-based methods have been developed for the detection of fipronil and its metabolites, including this compound, in various matrices like eggs and biological sera besjournal.comresearchgate.netbesjournal.comnih.govnih.govacs.org. These assays typically involve competitive binding between the analyte in the sample and a labeled antigen to antibody-coated plates.

Indirect competitive ELISAs have shown good sensitivity, with IC₅₀ values for this compound reported around 0.66 ng/mL and LOD values around 0.36 ng/mL in egg samples besjournal.combesjournal.com. For sera analysis, camel single-domain antibody-based ELISAs reported LODs of 10 ng mL⁻¹ for fipronil and 30 ng mL⁻¹ for fipronil-sulfone, with recoveries of 90-109% researchgate.net. Other ELISA developments have demonstrated IC₅₀ values of 0.58 ± 0.06 ng/mL for fipronil and reported cross-reactivity with this compound at 96% nih.govnih.govacs.org. Recoveries in spiked water, human serum, and urine matrices ranged from 85-111% nih.govnih.govacs.org.

Table 3: Performance Metrics for ELISA Methods for this compound Analysis

| Matrix | Technique | Analyte(s) Targeted | IC₅₀ (ng/mL) | LOD (ng/mL) | Recovery (%) | RSD (%) | Reference |

| Egg Samples | icELISA | This compound | 0.66 | 0.36 | 83.46-118.96 | < 7.5 | besjournal.combesjournal.com |

| Sera | VHH-based ELISA | Fipronil-sulfone | N/A | 30 | 90-109 | N/A | researchgate.net |

| Water, Serum, Urine | ELISA | This compound | N/A | N/A | 85-111 | N/A | nih.govnih.govacs.org |

Lateral-flow immunochromatographic (LFI) assay strips provide a rapid, on-site screening tool for fipronil and its metabolites, including this compound besjournal.combesjournal.comnih.govresearchgate.net. These assays typically use gold nanoparticle (GNP) or colloidal silver nanoparticle (AgNP) labeled antibodies.

The developed LFI strips have shown high sensitivity and specificity. For instance, one assay reported a visual limit of detection (vLOD) of 0.25 ng mL⁻¹ for fipronil nih.gov. Another study using AgNP-based LFIA reported optical detection limits of 4.6 ppb in egg samples and 3.0 ppb in urine samples for fipronil researchgate.net. In egg samples, visual detection limits for fipronil, this compound, and fipronil-sulfone were around 10 ng/g besjournal.combesjournal.com. These strips can typically provide results within 15 minutes, making them suitable for rapid screening besjournal.combesjournal.com.

Table 4: Performance Metrics for Lateral-Flow Immunochromatographic Strip Assays for this compound Analysis

| Matrix | Technique | Analyte(s) Targeted | vLOD/ODL (ng/mL or ppb) | Time | Reference |

| Egg Samples | LFI | Fipronil | vLOD: 0.25 (ng/mL) | ~15 min | nih.gov |

| Egg Samples | AgNP-LFIA | Fipronil | ODL: 4.6 (ppb) | N/A | researchgate.net |

| Honey Samples | AgNP-LFIA | Fipronil | ODL: 10 (ppb) | N/A | researchgate.net |

| Tea Samples | AgNP-LFIA | Fipronil | ODL: 4.6 (ppb) | N/A | researchgate.net |

| Urine Samples | AgNP-LFIA | Fipronil | ODL: 3.0 (ppb) | N/A | researchgate.net |

| Egg Samples | LFI | This compound | Visual: 10 (ng/g) | ~15 min | besjournal.combesjournal.com |

Ecological Risk Assessment and Management Strategies for Fipronil Sulfide

Environmental Monitoring and Surveillance Programs

Environmental monitoring programs are essential for detecting the presence and quantifying the concentrations of fipronil (B1672679) and its degradates, including fipronil-sulfide, in various environmental matrices. Studies in California, for instance, have shown high detection frequencies of fipronil and its degradates, such as fipronil-sulfone and desulfinyl fipronil, in urban surface waters nih.govca.gov. Monitoring efforts, such as those conducted by the California Department of Pesticide Regulation (DPR), have collected numerous water samples from storm drains and urban water bodies to assess contamination levels ca.gov. These programs reveal that fipronil and its degradates are frequently detected, with some concentrations exceeding established aquatic life benchmark values sfei.orgnih.govca.gov. Data collected indicate higher concentrations in certain regions, correlating with higher usage patterns, and a clear pattern of increased transport with higher water flow associated with rain events nih.gov. The lack of seasonality effects on degradates' concentrations suggests a continuous source nih.gov. Fipronil and its degradation products have also been detected in Bay Area urban runoff, urban creeks, and bay sediment, as well as in municipal wastewater effluent and estuary sediment nationwide sfei.org.

Risk Characterization and Exposure Assessment

Assessing the ecological risk posed by this compound involves characterizing potential exposure pathways and comparing these to toxicity data.

Deterministic and Probabilistic Risk Assessment

Ecological risk assessment for fipronil and its degradates typically employs both deterministic and probabilistic methods. Deterministic approaches, such as calculating Risk Quotients (RQs) by dividing estimated environmental concentrations (EECs) by toxicity endpoints (e.g., LC50, NOEC), are used to compare exposure levels to levels of concern regulations.govxmu.edu.cn. These methods have indicated risks to larval insects and crustaceans, while other biotic groups like aquatic plants, fish, mollusks, and algae-moss-fungi may not be at risk under certain conditions xmu.edu.cnnih.gov. Probabilistic risk assessment, on the other hand, provides a more refined evaluation by considering the distribution of both exposure and toxicity data. Techniques like Joint Probability Curve (JPC) analysis and the calculation of the Potentially Affected Fraction (PAF) of species are used to estimate the likelihood and magnitude of ecological harm xmu.edu.cnnih.gov. Probabilistic assessments have revealed significant ecological risks, both acute and chronic, with PAF values indicating a substantial proportion of species potentially impacted at detected concentrations nih.gov. For instance, studies have shown that concentrations can exceed the LC50 of sensitive species, indicating significant risks for chronic toxicity xmu.edu.cnnih.gov.

Derivation of Hazard Concentrations and Toxic Units

To facilitate risk assessment, hazard concentrations (HCs) are derived, often representing the concentration expected to affect a small percentage (e.g., 5%) of species. For fipronil and its degradates, including this compound, mesocosm experiments have been used to develop species-specific effect concentrations (EC50s) usgs.govnih.gov. These EC50 values, along with published data, are used to derive Species Sensitivity Distributions (SSDs) and subsequently Hazard Concentrations for the 5th percentile of affected species (HC5) usgs.govnih.govresearchgate.net. For example, HC5 values derived for this compound have been reported as 3.52 ng/L researchgate.net. These HC5 values are then used to convert measured environmental concentrations of fipronil compounds into a sum of toxic units (∑TUFipronils) usgs.govnih.gov. An ∑TUFipronils exceeding 1 indicates potential toxicity to aquatic communities nih.gov.

Consideration in Regulatory Risk Assessments

Regulatory bodies consider fipronil and its degradation products in ecological risk assessments to support registration reviews and management decisions regulations.govca.gov. These assessments integrate exposure and toxicity data to evaluate the potential for adverse ecological effects on non-target species. The risk quotient (RQ) method, comparing EECs to toxicity values, is a primary tool, with RQs being compared to established levels of concern (LOCs) regulations.gov. Where data are insufficient, risk is often presumed regulations.gov. The persistence of fipronil degradation products in soil, with estimated half-lives of around 700 days, means they can accumulate with successive use, prolonging ecological exposure regulations.gov. Regulatory assessments also consider the formation and decline of major metabolites like this compound in aquatic systems, as well as the potential for these degradates to be more toxic than the parent compound sfei.orgapvma.gov.au.

Remediation and Degradation Technologies

Given the persistence and toxicity of this compound, remediation technologies are being explored to mitigate environmental contamination.

Bioremediation Approaches

Bioremediation, utilizing the metabolic capacity of microorganisms to degrade pollutants, is a promising and environmentally benign approach for treating pesticide contamination mdpi.comeeer.orgresearchgate.net. Research has identified various bacterial strains capable of degrading fipronil and its metabolites, including this compound and fipronil-sulfone mdpi.comresearchgate.netresearchgate.netnih.gov. These studies have isolated microorganisms from contaminated environments that can utilize fipronil as a carbon and nitrogen source mdpi.com. For example, species of Bacillus, Pseudomonas, and Rhodococcus have demonstrated significant fipronil degradation efficiencies mdpi.comnih.gov. Some studies have shown that specific bacterial strains can degrade fipronil and its metabolites like this compound and fipronil-sulfone with high removal efficiencies mdpi.comresearchgate.net. Bioaugmentation, where these potent microbial strains are introduced into contaminated soils, has shown to significantly increase degradation rates, offering a viable strategy for the decontamination of fipronil-affected agricultural ecosystems frontiersin.org.

Future Research Directions and Emerging Issues

Long-Term Ecological Impacts and Chronic Toxicity Studies

Fipronil (B1672679) and its degradation products, including fipronil-sulfide, are known for their environmental persistence, which can lead to long-term exposure and accumulation in both terrestrial and aquatic ecosystems. epa.gov this compound is a principal metabolite formed from fipronil in soil and aquatic environments, particularly under anaerobic (low-oxygen) conditions. apvma.gov.auresearchgate.net

While this compound is known to accumulate in fish tissue and streambed sediments, significant gaps remain in the understanding of its chronic toxicity. orst.eduunl.edu Data on its specific long-term effects, such as developmental or reproductive toxicity, are notably scarce. oekotoxzentrum.ch Studies have shown that fipronil and its metabolites can bioaccumulate, particularly in fish, and may have lasting negative impacts on various non-target organisms. orst.edunih.gov For instance, chronic exposure to fipronil compounds can impair hatching rates and chick development in birds. apvma.gov.au However, much of the existing chronic toxicity data is for the parent compound, fipronil, or its other major metabolite, fipronil-sulfone. Future research must focus on isolating the chronic effects of this compound to accurately assess its ecological risk.

Table 1: Research Findings on Ecological Impact and Toxicity

| Compound | Finding | Affected Organisms/Environment | Source |

|---|---|---|---|

| This compound | A primary metabolite of fipronil in fish. | Fish | orst.edu |

| This compound | Accumulates in streambed sediments. | Aquatic Sediments | epa.govunl.edu |

| This compound | Considered to have similar toxic effects as fipronil in some acute tests, but specific chronic reproductive/developmental data is lacking. | General (Aquatic Invertebrates) | oekotoxzentrum.ch |

| Fipronil & Degradates | Exhibit high environmental persistence, leading to potential long-term exposure and accumulation. | Terrestrial & Aquatic Environments | epa.gov |

| Fipronil & Degradates | Can bioaccumulate, particularly in fish. | Fish | nih.gov |

Mixture Toxicity and Cumulative Effects with Other Pollutants

In the environment, organisms are rarely exposed to a single chemical. The mixture of this compound with other pollutants can result in combined toxic effects that may differ from their individual impacts. The toxicity of fipronil and its degradates is recognized as being cumulative, meaning that repeated or continuous low-level exposure can lead to toxic effects over time. farmlandbirds.net

Research has begun to explore these interactions. For example, one study investigating the combined effect of fipronil (and its metabolites this compound and -sulfone) and the herbicide 2,4-D on the springtail Folsomia candida found that the mixture's toxicity was not significantly different from that of fipronil alone, suggesting an additive effect in that specific scenario. oup.com Another area of emerging research is the interaction with microplastics, which can adsorb pollutants like fipronil. A study on zebrafish embryos found that the presence of polyethylene (B3416737) microplastics actually reduced the lethal toxicity of fipronil, though sublethal effects were not significantly altered. mdpi.com

Table 2: Studies on Mixture and Cumulative Toxicity

| Compound(s) | Co-Pollutant | Organism/System | Key Finding | Source |

|---|---|---|---|---|

| Fipronil, this compound, Fipronil-sulfone | 2,4-D (herbicide) | Folsomia candida (Springtail) | Mixture toxicity to springtails was not different from fipronil alone, suggesting additive effects. | oup.com |

| Fipronil | Polyethylene Microplastics | Danio rerio (Zebrafish) | Microplastics reduced the lethal toxicity of fipronil to embryos/larvae. | mdpi.com |

| Fipronil, this compound | - (Wastewater Matrix) | Hyalella azteca (Amphipod) | Wastewater treatment increased the formation of this compound, leading to higher overall toxicity for this sensitive species. | acs.org |

| Fipronil & Degradates | - (Environmental Exposure) | Aquatic Macroinvertebrates | Toxicity is time-dependent and cumulative, posing a major threat to non-target invertebrates. | farmlandbirds.net |

Development of Novel Biomonitoring Tools

Accurate and sensitive detection of this compound is essential for monitoring its environmental prevalence and assessing exposure risks. While established analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are reliable, they can be time-consuming and expensive. researchgate.netnih.govnih.gov

Consequently, research is focusing on developing more efficient and rapid monitoring tools.

Advanced Chromatographic Methods : A newer method using direct aqueous-injection liquid chromatography tandem mass spectrometry (DAI LC–MS/MS) offers advantages such as smaller sample volumes and the elimination of complex sample extraction procedures. usgs.gov

Immunoassays : Techniques like the enzyme-linked immunosorbent assay (ELISA) are being developed for high-throughput screening of fipronil and its metabolites. nih.govresearchgate.net These assays use antibodies that can be designed to detect specific molecules, and some have shown cross-reactivity with this compound, making them useful as rapid screening tools. nih.gov

Improved Sample Preparation : The development of novel sample preparation techniques, such as the "single-step, cheap, effective, rugged, safe" (SinChERS) method, streamlines the process of extracting this compound and other metabolites from complex matrices like eggs for subsequent analysis by UHPLC-MS/MS. kosfaj.org

Table 3: Comparison of Analytical Methods for this compound Detection

| Method | Matrix | Limit of Detection (LOD) for this compound | Key Advantage | Source |

|---|---|---|---|---|

| SPE and GC-ECD | Surface Water | 2.0 ng/L | High sensitivity for environmental water samples. | scispace.comresearchgate.net |

| DAI LC-MS/MS | Water | Not specified for sulfide (B99878) alone | Reduced sample preparation and volume. | usgs.gov |

| CSE and HPLC-MS/MS | Sediment | <0.197 μg/kg | Simultaneous detection of multiple insecticides. | nih.gov |

| SinChERS and UHPLC-MS/MS | Eggs | 0.3 μg/kg | Rapid, simple, and effective sample preparation. | kosfaj.org |

| ELISA (Immunoassay) | Water, Serum | 0.02 µg/L (for one antibody) | Rapid, cost-effective screening for large numbers of samples. | nih.gov |

Advanced Degradation and Remediation Technologies

Given its persistence, developing effective technologies to degrade and remove this compound from soil and water is a critical research goal. Current efforts are focused on both biological and chemical methods.

Bioremediation utilizes microorganisms to break down contaminants. Several bacterial species have been identified that can degrade the parent fipronil, and some have shown the ability to metabolize this compound directly. researchgate.netnih.govresearchgate.net For example, Enterobacter chengduensis was able to degrade 79% of this compound in a laboratory setting within 14 days. researcher.life However, the degradation pathway is complex; some bacteria degrade fipronil into this compound, which then persists. researchgate.netnih.gov This highlights the need to find microbial consortia or strains capable of complete mineralization of fipronil and all its toxic metabolites. researchgate.netmdpi.com

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals to destroy persistent organic pollutants. Photocatalysis is a promising AOP where a semiconductor material, when activated by light, initiates the degradation process. Studies have shown that materials like cobalt bismuth oxide (CBO) and zinc-aluminum phosphate (B84403) (Zn-AlPO4) can effectively degrade fipronil under visible or UV light. researcher.lifemdpi.com The ultimate goal of these technologies is the complete mineralization of the pesticide, breaking it down into harmless components like carbon dioxide and water, thereby eliminating this compound and other toxic byproducts. researchgate.netmdpi.com

Table 4: Degradation and Remediation Technologies

| Technology | Agent/Catalyst | Target Compound(s) | Key Finding | Source |

|---|---|---|---|---|

| Bioremediation | Enterobacter chengduensis | Fipronil, Fipronil-sulfone, this compound | Degraded 79% of this compound in 14 days. | researcher.life |

| Bioremediation | Pseudomonas sp., Rhodococcus sp. | Fipronil | This compound was identified as a major degradation metabolite. | nih.gov |

| Bioremediation | Bacillus sp. FA3 | Fipronil | Strain efficiently metabolized fipronil in a mineral salt medium. | researchgate.net |

| Photocatalysis (AOP) | Cobalt Bismuth Oxide (CBO) | Fipronil | Complete removal of fipronil observed within 120 minutes under visible light. | researcher.life |

| Photocatalysis (AOP) | Zn-AlPO4 | Fipronil | Achieved almost 100% decomposition of fipronil, suggesting mineralization of byproducts. | mdpi.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Fipronil-sulfide in environmental samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation. Calibration curves should be validated with matrix-matched standards to account for ion suppression/enhancement effects. Detection limits (LODs) for this compound are typically ≤1.1 ng/L in water matrices, as demonstrated in studies using isotope dilution techniques .

Q. How does this compound’s toxicity compare to its parent compound, Fipronil, in aquatic ecosystems?

- Methodology : Conduct standardized ecotoxicological assays (e.g., 48-hour Daphnia magna immobilization tests or 96-hour fish toxicity tests). This compound exhibits higher toxicity than Fipronil due to its increased bioavailability and persistence in anaerobic environments (e.g., paddy soils). For example, this compound’s LC₅₀ for Chironomus dilutus is 0.12 μg/L, compared to 0.31 μg/L for Fipronil .